1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O3S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Glycine Transporter Inhibitors
Compounds with imidazole and sulfonamide functionalities have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. These inhibitors are of interest for their potential to modulate neurotransmitter levels and have implications in treating neurological disorders. For example, a study identified a structurally diverse compound with potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an ability to increase cerebrospinal fluid glycine concentrations in rats (Yamamoto et al., 2016).
Antimycobacterial Agents
Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds, with various linkers, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Diagnostic Radiotracers
The use of imidazole-based ligands in creating radiotracers for diagnostic imaging has been explored. Such ligands can be complexed with metals like technetium-99m to label bioactive molecules, offering potential applications in nuclear medicine for imaging and diagnostic purposes (Mundwiler et al., 2004).
Antimicrobial and Antimalarial Activity
Sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moieties have been synthesized and screened for their antimicrobial activity against various bacterial strains, as well as for their antifungal and antimalarial activities. These studies indicate the potential of such compounds in developing new antimicrobial and antimalarial therapies (Bhatt et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds containing the imidazole moiety have been known to exhibit a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
It is known that imidazole derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight and other physical properties suggest that it may have good bioavailability .
Result of Action
Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-[3-(methanesulfonamido)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-31(29,30)25-17-6-2-5-16(12-17)22-20(28)15-4-3-10-26(13-15)18-7-8-19(24-23-18)27-11-9-21-14-27/h2,5-9,11-12,14-15,25H,3-4,10,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBFVOCZNBQCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide |
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